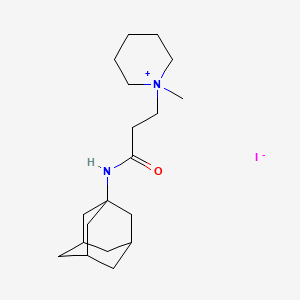
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is a compound that features an adamantane moiety, a piperidinium ring, and an iodide ion. Adamantane derivatives are known for their unique structural properties, which make them valuable in various fields such as medicinal chemistry, materials science, and nanotechnology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide typically involves the reaction of 1-adamantylamine with an appropriate piperidine derivative. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is usually carried out under reflux conditions to ensure complete conversion. The iodide ion is introduced through the addition of an iodinating agent such as iodine or potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form adamantanone derivatives.
Reduction: The compound can be reduced to form secondary amines or other reduced forms.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium hydroxide in polar solvents.
Major Products
Oxidation: Adamantanone derivatives.
Reduction: Secondary amines.
Substitution: Corresponding halide or hydroxide derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral or antibacterial agent.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of 1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, potentially inhibiting their function. The piperidinium ring can interact with various receptors or enzymes, modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- Diethyl-1-(1-adamantyl)-2-bromoethylidenemalonate
Uniqueness
1-(2-(1-Adamantylcarbamoyl)ethyl)-1-methylpiperidinium iodide is unique due to its combination of an adamantane moiety with a piperidinium ring and an iodide ion. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
25517-18-4 |
|---|---|
Molekularformel |
C19H33IN2O |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
N-(1-adamantyl)-3-(1-methylpiperidin-1-ium-1-yl)propanamide;iodide |
InChI |
InChI=1S/C19H32N2O.HI/c1-21(6-3-2-4-7-21)8-5-18(22)20-19-12-15-9-16(13-19)11-17(10-15)14-19;/h15-17H,2-14H2,1H3;1H |
InChI-Schlüssel |
DSGJDWZPZBHSAK-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCCCC1)CCC(=O)NC23CC4CC(C2)CC(C4)C3.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















